1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
The compound “1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . The treatment of benzaldehyde with malonic acid in the presence of catalytic amount of piperidine at 110 °C yielded cinnamic acid, which was reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Chemical Reactions Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined by techniques such as FTIR, proton NMR, 13 C NMR, UV–Visible . For example, in IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Scientific Research Applications
Tuberculostatic Activity
- Foks et al. (2004) investigated the tuberculostatic activity of certain derivatives, including those with a 1,2,4-oxadiazole component. These compounds exhibited inhibitory concentrations within the range of 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
Antimicrobial Activity
- Vankadari et al. (2013) synthesized a series of 1,3,4-oxadiazoles with antimicrobial properties. The study also included molecular docking studies to understand the interaction with bacterial and fungal proteins (Vankadari et al., 2013).
- Khalid et al. (2016) evaluated similar compounds for their binding affinity to butyrylcholinesterase, an enzyme, and found certain amino acid residues crucial for stabilization in the enzyme's binding site (Khalid et al., 2016).
Anticancer Properties
- Rehman et al. (2018) conducted a study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating their potential as anticancer agents. The compounds showed promising results, suggesting further in vivo studies for therapeutic application (Rehman et al., 2018).
Enzymatic Reduction and Epoxide Ring-Opening
- Hou et al. (2017) presented a stereospecific scale-up synthesis of an S1P1 receptor agonist, highlighting the enzymatic reduction and epoxide ring-opening processes, essential in the synthesis of complex molecules (Hou et al., 2017).
Antifungal Agents
- Sangshetti et al. (2011) synthesized a series of compounds incorporating 1,2,3-triazole and piperidine rings, showing potential as antifungal agents against various fungal strains (Sangshetti et al., 2011).
Antibacterial and Anthelmintic Activity
- Sanjeevarayappa et al. (2015) reported on the synthesis of a derivative with moderate anthelmintic and poor antibacterial activity, illustrating the diverse biological properties of these compounds (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are thought to interact with various targets, depending on the specific functional groups attached to the oxadiazole core .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
1,2,4-Oxadiazole derivatives have shown potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that 1,2,4-oxadiazole derivatives could be further explored for their potential applications in various fields.
Biochemical Analysis
Biochemical Properties
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which is crucial for cognitive functions.
Additionally, this compound interacts with various receptors, including the acetylcholine receptor, modulating their activity and affecting neurotransmission . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can improve cognitive functions and memory. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic modifications . This can lead to changes in cellular metabolism and the activation of stress response pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, forming hydrogen bonds with amino acid residues in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to increased acetylcholine levels in the synaptic cleft.
Additionally, this compound can activate or inhibit various signaling pathways by interacting with receptors and kinases . For example, it can inhibit the PI3K/Akt pathway in cancer cells, leading to reduced cell survival and proliferation. The compound also affects gene expression by modulating transcription factors and epigenetic modifications, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive functions by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, determining its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, such as the liver and kidneys, where it can be metabolized and excreted. The compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can interact with target biomolecules and exert its effects. For example, its localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism and energy production .
Properties
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(20)12-6-8-18(9-7-12)10-13-16-14(17-21-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFAJAAXQRPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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